molecular formula C16H17NO5S B2575889 Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate CAS No. 93009-66-6

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate

Cat. No.: B2575889
CAS No.: 93009-66-6
M. Wt: 335.37
InChI Key: NRMCLYAFAKUPIN-UHFFFAOYSA-N
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Description

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate is an organic compound that belongs to the class of glycine derivatives It is characterized by the presence of a methoxyphenyl group, a phenylsulfonyl group, and a glycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyaniline, phenylsulfonyl chloride, and glycine methyl ester.

    Formation of Intermediate: The first step involves the reaction of 4-methoxyaniline with phenylsulfonyl chloride in the presence of a base, such as triethylamine, to form N-(4-methoxyphenyl)-N-(phenylsulfonyl)amine.

    Coupling Reaction: The intermediate is then coupled with glycine methyl ester in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to yield this compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies to understand the interactions of glycine derivatives with biological targets.

    Industrial Applications: The compound is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes or receptors, depending on its structure and functional groups. The methoxyphenyl and phenylsulfonyl groups play a crucial role in binding to the target sites, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Methyl N-(4-methoxyphenyl)glycinate: Lacks the phenylsulfonyl group.

    Methyl N-(phenylsulfonyl)glycinate: Lacks the methoxyphenyl group.

    N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycine: Lacks the methyl ester group.

Uniqueness

Methyl N-(4-methoxyphenyl)-N-(phenylsulfonyl)glycinate is unique due to the presence of both the methoxyphenyl and phenylsulfonyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[N-(benzenesulfonyl)-4-methoxyanilino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO5S/c1-21-14-10-8-13(9-11-14)17(12-16(18)22-2)23(19,20)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMCLYAFAKUPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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